molecular formula C16H23FN2O2 B5295666 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol

4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol

Cat. No. B5295666
M. Wt: 294.36 g/mol
InChI Key: OJCKOWZTTDFJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol, also known as DAAFP-2F, is a synthetic compound that has been developed for research purposes. It belongs to the class of phenolic compounds and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol is not fully understood. However, it is believed to bind to specific sites on proteins and induce conformational changes that can affect their function. This makes it a useful tool for studying protein-ligand interactions.
Biochemical and Physiological Effects:
4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cholinesterases and acetylcholinesterases. The compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol in lab experiments is its high purity level, which ensures accurate and reproducible results. The compound is also easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the research on 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction for future research is the development of new fluorescent probes based on 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol, which could have applications in a range of scientific fields. Additionally, the compound could be modified to improve its properties, such as its solubility and bioavailability, for use in clinical applications.

Synthesis Methods

The synthesis of 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol involves the reaction of 4-hydroxy-2-fluoroacetophenone with 4-(dimethylamino)-1-azepanone in the presence of a base such as potassium carbonate. The reaction leads to the formation of 4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol as a white solid with a high purity level.

Scientific Research Applications

4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of protein-ligand interactions. The compound has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

1-[4-(dimethylamino)azepan-1-yl]-2-(3-fluoro-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-18(2)13-4-3-8-19(9-7-13)16(21)11-12-5-6-15(20)14(17)10-12/h5-6,10,13,20H,3-4,7-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKOWZTTDFJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(CC1)C(=O)CC2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(Dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol

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